7-[(Pyridin-3-yl)methyl]-7-azabicyclo[2.2.1]heptane 7-[(Pyridin-3-yl)methyl]-7-azabicyclo[2.2.1]heptane
Brand Name: Vulcanchem
CAS No.: 445387-35-9
VCID: VC6942421
InChI: InChI=1S/C12H16N2/c1-2-10(8-13-7-1)9-14-11-3-4-12(14)6-5-11/h1-2,7-8,11-12H,3-6,9H2
SMILES: C1CC2CCC1N2CC3=CN=CC=C3
Molecular Formula: C12H16N2
Molecular Weight: 188.274

7-[(Pyridin-3-yl)methyl]-7-azabicyclo[2.2.1]heptane

CAS No.: 445387-35-9

Cat. No.: VC6942421

Molecular Formula: C12H16N2

Molecular Weight: 188.274

* For research use only. Not for human or veterinary use.

7-[(Pyridin-3-yl)methyl]-7-azabicyclo[2.2.1]heptane - 445387-35-9

Specification

CAS No. 445387-35-9
Molecular Formula C12H16N2
Molecular Weight 188.274
IUPAC Name 7-(pyridin-3-ylmethyl)-7-azabicyclo[2.2.1]heptane
Standard InChI InChI=1S/C12H16N2/c1-2-10(8-13-7-1)9-14-11-3-4-12(14)6-5-11/h1-2,7-8,11-12H,3-6,9H2
Standard InChI Key SCDKHPSUXHBJDJ-UHFFFAOYSA-N
SMILES C1CC2CCC1N2CC3=CN=CC=C3

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

7-[(Pyridin-3-yl)methyl]-7-azabicyclo[2.2.1]heptane features a bicyclo[2.2.1]heptane framework, a seven-membered ring system with two fused cyclohexane-like rings. The nitrogen atom at position 7 is substituted with a pyridin-3-ylmethyl group, introducing aromaticity and hydrogen-bonding capabilities. The rigid bicyclic core imposes stereochemical constraints, influencing its binding affinity to biological targets such as nAChRs .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC12H16N2\text{C}_{12}\text{H}_{16}\text{N}_{2}
Molecular Weight188.27 g/mol
IUPAC Name7-(pyridin-3-ylmethyl)-7-azabicyclo[2.2.1]heptane
SMILESC1CC2CCC1N2CC3=CN=CC=C3
Ionization Energy8.3 eV (vertical)

Stereochemical Considerations

The bicyclo[2.2.1]heptane system creates distinct exo and endo configurations. For example, (−)-enantiomers of related derivatives exhibit superior nAChR binding compared to (+)-enantiomers, underscoring the importance of stereochemistry in pharmacological activity . Computational studies suggest that the pyridinylmethyl group adopts a conformation that optimizes π-π stacking with receptor residues, enhancing affinity .

Synthesis and Derivative Development

Synthetic Routes

The synthesis of 7-azabicyclo[2.2.1]heptane derivatives typically involves multi-step sequences starting from readily available precursors. A four-step synthesis has been reported for analogs, beginning with the formation of the bicyclic amine core followed by functionalization at the nitrogen atom. For 7-[(Pyridin-3-yl)methyl]-7-azabicyclo[2.2.1]heptane, key steps include:

  • Ring-closing metathesis to construct the bicyclic framework.

  • N-alkylation with 3-(bromomethyl)pyridine to introduce the pyridinylmethyl group.

Structural Modifications

Derivatization focuses on altering the pyridine ring or bicyclic core to optimize pharmacokinetic properties. Notable examples include:

  • Chlorinated analogs: Substituting the pyridine ring with chlorine at position 6 (e.g., 7-[(6-chloropyridin-3-yl)methyl] derivatives) enhances metabolic stability.

  • Radiolabeled variants: Incorporation of 18F^{18}\text{F} or 11C^{11}\text{C} isotopes enables PET imaging of nAChRs in vivo .

Biological Activities and Receptor Interactions

Nicotinic Acetylcholine Receptor (nAChR) Binding

The compound’s derivatives exhibit picomolar affinity for α4β2-nAChRs, a subtype implicated in cognitive function and addiction. (−)-7-Methyl-2-exo-[3′-(2-18F^{18}\text{F}fluoropyridin-5-yl)-5′-pyridinyl]-7-azabicyclo[2.2.1]heptane, a radiolabeled analog, demonstrated enantioselective binding in rodent and primate models, with rapid brain penetration and low nonspecific binding .

Table 2: Selected Pharmacological Data for Analogous Compounds

CompoundnAChR KiK_i (nM)PET Imaging Utility
(−)-7-Methyl-2-exo-[3′-18F^{18}\text{F}]0.12High specificity
(+)-Enantiomer12.4Low uptake

Applications in Medicinal Chemistry and Imaging

PET Radioligands for Neuroimaging

The compound’s high affinity and selectivity for extrathalamic nAChRs make it a promising candidate for PET imaging. In baboon studies, 18F^{18}\text{F}-labeled derivatives achieved peak brain uptake within 20–30 minutes, with reversible binding kinetics suitable for quantitative imaging .

Drug Discovery Scaffolds

The bicyclic core serves as a versatile scaffold for central nervous system (CNS) therapeutics. Modifications to improve blood-brain barrier permeability include:

  • Methylation at the bridgehead nitrogen to reduce polarity.

  • Fluorination to enhance metabolic stability and bioavailability .

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